Superior Isozyme Selectivity: 17beta-HSD1-IN-1 vs. 17β-HSD2 & Steroidal Inhibitor Cpd-A
In a direct head-to-head radiometric assay using human recombinant enzymes, 17beta-HSD1-IN-1 exhibited an IC50 of 0.8 nM against 17β-HSD1, compared to 1,200 nM against 17β-HSD2, yielding a selectivity index of 1,500-fold [1]. In contrast, the steroidal reference inhibitor Cpd-A (a 17β-HSD1 inhibitor from an earlier patent series) showed an IC50 of 4.2 nM against 17β-HSD1 but only 25-fold selectivity over 17β-HSD2 (IC50 = 105 nM) under identical assay conditions [1].
| Evidence Dimension | Enzymatic IC50 and selectivity |
|---|---|
| Target Compound Data | IC50 17β-HSD1 = 0.8 nM; IC50 17β-HSD2 = 1,200 nM; selectivity ratio = 1,500x |
| Comparator Or Baseline | Steroidal inhibitor Cpd-A: IC50 17β-HSD1 = 4.2 nM; IC50 17β-HSD2 = 105 nM; selectivity = 25x |
| Quantified Difference | 17beta-HSD1-IN-1 has 5.3-fold higher potency against HSD1 and 60-fold higher selectivity over HSD2 compared to Cpd-A |
| Conditions | Human recombinant enzymes, radiometric assay with [³H]-estrone substrate, 30 min incubation, 37°C, pH 7.4 |
Why This Matters
For procurement, this verified selectivity ensures that the compound lowers estradiol without inadvertently inhibiting the opposing enzyme 17β-HSD2, which would blunt efficacy in cell-based or in vivo endometriosis models.
- [1] Wetzel, M., et al. "Discovery of a Potent and Selective 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor for the Treatment of Endometriosis." Journal of Medicinal Chemistry, vol. 61, no. 15, 2018, pp. 6835-6854, compound 27. View Source
